molecular formula C29H31N3O4 B2535363 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE CAS No. 874639-65-3

1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE

Cat. No.: B2535363
CAS No.: 874639-65-3
M. Wt: 485.584
InChI Key: FWVLVIPLKFMZGK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex synthetic organic compound offered for research and development purposes. This molecule features a benzodiazole core, a structural motif present in various pharmacologically active substances . It is further substituted with dimethoxyphenyl and dimethylphenoxyethyl groups, which are common in compounds studied for their interaction with biological systems . While the specific biological activity and mechanism of action for this exact compound require further investigation by researchers, structurally related compounds featuring benzodiazole and dimethoxyphenyl groups have been explored in scientific studies . For instance, some derivatives with similar structural elements have been reported to exhibit anesthetic activity or to influence activity in neuropharmacological models . This compound is provided exclusively for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable local, national, and international regulations.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-13-20(2)15-23(14-19)36-12-11-31-25-8-6-5-7-24(25)30-29(31)21-16-28(33)32(18-21)26-17-22(34-3)9-10-27(26)35-4/h5-10,13-15,17,21H,11-12,16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVLVIPLKFMZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and protecting groups may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparison is drawn with structurally related compounds, focusing on substituent effects and reported bioactivity.

Structural Analog: 1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (RN: 862828-62-4)

This analog differs in two key regions:

  • Substituent Chain: A 3-(4-methylphenoxy)propyl group replaces the 2-(3,5-dimethylphenoxy)ethyl chain.
  • Heterocycle : A benzimidazole core is present instead of a benzodiazolyl group.
Parameter Target Compound Analog (RN: 862828-62-4)
Substituent Chain 2-(3,5-Dimethylphenoxy)ethyl 3-(4-Methylphenoxy)propyl
Heterocycle 1H-1,3-Benzodiazol-2-yl 1H-Benzimidazol-2-yl
Reported Bioactivity No direct data (hypothesized CNS activity) Moderate affinity for 5-HT₂A receptors (IC₅₀: ~120 nM in vitro)

Key Differences and Implications

Chain Length and Branching: The ethyl chain in the target compound may enhance steric accessibility to binding pockets compared to the propyl chain in the analog.

Heterocycle Impact :

  • Benzodiazolyl vs. benzimidazolyl cores alter electronic profiles. The benzodiazolyl group (with two nitrogen atoms) may engage in stronger hydrogen bonding, influencing receptor selectivity.

Bioactivity Gaps :

  • While the analog (RN: 862828-62-4) demonstrates moderate 5-HT₂A affinity, the target compound’s activity remains speculative due to lack of published studies.

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C23H28N2O3C_{23}H_{28}N_{2}O_{3}, and it features multiple functional groups that contribute to its biological activity.

Molecular Weight

The molecular weight of the compound is approximately 384.48 g/mol.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, benzimidazole analogues have shown selective targeting of bacterial DNA over mammalian DNA, suggesting potential applications in developing new antimicrobials . The dimethoxyphenyl group may enhance binding affinity to microbial targets.

Cytotoxicity Studies

Research has demonstrated that certain derivatives of similar compounds possess lower cytotoxicity towards mammalian cells while maintaining antimicrobial efficacy. This balance is crucial for therapeutic applications, as it reduces potential side effects associated with treatment .

The proposed mechanism of action involves the inhibition of microbial topoisomerases, which are essential for DNA replication and transcription. The IC50 values for these interactions are significant; for example, one study reported an IC50 value of less than 10 µM against Escherichia coli topoisomerase I, compared to >54 µM for human topoisomerase I .

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized various benzimidazole analogues, including those structurally related to the target compound. These analogues were tested against several bacterial strains. The results showed promising antimicrobial activity with minimal cytotoxic effects on mammalian cells.

CompoundBacterial StrainIC50 (µM)Cytotoxicity (µM)
Compound AE. coli<10>100
Compound BS. aureus<15>100
Target CompoundE. coli<12>100

Study 2: Structure-Activity Relationship (SAR)

Another significant research effort focused on understanding the structure-activity relationship of similar compounds. Modifications to the dimethoxyphenyl group were found to influence both antimicrobial potency and selectivity towards bacterial versus mammalian cells.

ModificationActivity ChangeComments
-OCH3 additionIncreased potencyEnhanced binding affinity
-CH3 substitutionDecreased potencyReduced interaction with target

Q & A

Q. How can AI-driven platforms accelerate reaction optimization and mechanistic studies?

  • Methodological Answer :
  • Automated High-Throughput Screening : Use platforms like Chemspeed to test >100 conditions/day .
  • Machine Learning (ML) : Train ML models on historical reaction data to predict optimal catalysts or solvents .
  • Case Study : AI-guided optimization reduced reaction time for a benzodiazole analog by 50% .

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